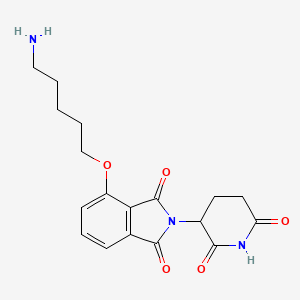

Thalidomide-O-C5-NH2

Description

BenchChem offers high-quality Thalidomide-O-C5-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-O-C5-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O5 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

4-(5-aminopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H21N3O5/c19-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)21(17(11)24)12-7-8-14(22)20-16(12)23/h4-6,12H,1-3,7-10,19H2,(H,20,22,23) |

InChI Key |

XTDVDUSWFFNLSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-O-C5-NH2 chemical structure and molecular weight

Title: Technical Deep Dive: Thalidomide-O-C5-NH2 in PROTAC Design

Executive Summary

Thalidomide-O-C5-NH2 (CAS: 2307477-23-0) is a functionalized Cereblon (CRBN) E3 ligase ligand used as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally, it consists of the thalidomide core modified at the 4-position of the phthalimide ring with a pentyl-ether linker terminating in a primary amine.

This molecule serves as a "linker-ligand" intermediate. The thalidomide moiety recruits the CRBN E3 ligase, while the primary amine (–NH₂) provides a reactive handle for conjugation to a target protein ligand (usually via amide coupling). The 5-carbon alkyl ether chain offers a specific spatial separation (approx. 6–8 Å) designed to facilitate ternary complex formation while minimizing steric clashes between the E3 ligase and the protein of interest (POI).

Physicochemical Characterization

The following data defines the chemical identity of the free base form. Researchers must verify whether their sample is a salt (e.g., HCl or TFA), as this significantly alters molecular weight and solubility.

| Property | Specification |

| Chemical Name | 4-((5-aminopentyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

| Common Name | Thalidomide-O-C5-NH2 |

| CAS Number | 2307477-23-0 |

| Molecular Formula | C₁₈H₂₁N₃O₅ |

| Molecular Weight | 359.38 g/mol (Free Base) |

| Solubility | DMSO (>50 mg/mL); Poor in water (unless protonated/salt form) |

| SMILES | NCCCCCOC1=C(C(N(C2C(NC(CC2)=O)=O)C3=O)=O)C3=CC=C1 |

| Appearance | White to off-white solid |

Critical Note on Nomenclature: The "O" in the name denotes an ether linkage at the 4-position of the phthalimide ring. This is distinct from "Thalidomide-NH-C5-NH2" (amino linkage) or "Pomalidomide-C5-NH2," which have different electronic properties and metabolic stabilities.

Synthetic Utility & Methodology

The synthesis of Thalidomide-O-C5-NH2 typically proceeds via the functionalization of 4-hydroxythalidomide . The ether linkage is preferred over esters for its metabolic stability in plasma.

Retrosynthetic Logic

-

Core Scaffold: 4-Hydroxythalidomide (provides the CRBN binding motif).[1]

-

Linker Introduction: Alkylation using an N-protected amino alkyl bromide (e.g., N-Boc-5-bromopentylamine).

-

Deprotection: Removal of the Boc group to reveal the reactive amine.

Experimental Protocol (Standardized)

Note: This protocol is a synthesized standard based on "linkerology" best practices for 4-alkoxythalidomides.

Step 1: Ether Formation (Alkylation)

-

Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF.

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) as a base to deprotonate the phenol.

-

Add tert-butyl (5-bromopentyl)carbamate (1.2 eq).

-

Reaction: Stir at 60–80°C for 12–18 hours under inert atmosphere (N₂).

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate.

Step 2: Boc-Deprotection

-

Dissolve the intermediate in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA) or 4M HCl in Dioxane.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by LC-MS for disappearance of the starting material.

-

Isolation: Concentrate in vacuo.

-

For HCl salt: Triturate with diethyl ether to obtain the solid precipitate.

-

For Free Base: Neutralize with saturated NaHCO₃, extract with DCM, and concentrate.

-

Synthesis Workflow Diagram

Caption: Synthesis pathway converting 4-hydroxythalidomide to the amine-functionalized linker-ligand.

Mechanism of Action: PROTAC Design

Thalidomide-O-C5-NH2 is not a drug itself but a module . Its value lies in its ability to recruit the E3 ligase complex to a specific target.

The Ternary Complex

The mechanism relies on the formation of a ternary complex: Target Protein — PROTAC — E3 Ligase (CRBN) .

-

Thalidomide Moiety: Binds to the tri-tryptophan pocket of Cereblon (CRBN).

-

C5 Linker: The 5-carbon chain provides flexibility. If the linker is too short, the E3 and Target cannot approach. If too long, the entropy cost is too high. C5 is often an empirical "sweet spot."

-

Amine Handle: Forms a stable amide bond with the ligand targeting the protein of interest (POI).

PROTAC Assembly Logic

Caption: Workflow from chemical conjugation to biological degradation.

Handling and Storage

-

Storage: Store solid powder at -20°C. Keep desiccated.

-

Solution Stability: Solutions in DMSO are stable for weeks at -20°C but should be aliquoted to avoid freeze-thaw cycles.

-

Reactivity: The primary amine is nucleophilic. Avoid exposure to aldehydes, ketones, or activated esters unless conjugation is intended.

-

Safety: Thalidomide derivatives are potential teratogens. Handle with extreme caution in a fume hood using double gloves.

References

-

MedChemExpress (MCE). Thalidomide-4-O-C5-NH2 Product Data Sheet. Accessed 2026. Link

-

Xcess Biosciences. Thalidomide-O-C5-NH2 (CAS 2307477-23-0). Accessed 2026. Link

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link

-

Sato, T., et al. (2021). Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation. Frontiers in Cell and Developmental Biology. Link

Sources

The Impact of Linker Attachment Chemistry in PROTAC Design: A Comparative Analysis of Thalidomide-O-C5-NH2 vs. Thalidomide-NH-C5-NH2

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. The majority of clinical-stage PROTACs hijack the Cereblon (CRBN) E3 ubiquitin ligase using immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide. While much attention is given to the target-binding warhead and the length of the linker, the specific chemical nature of the linker's attachment point to the CRBN ligand is frequently overlooked.

This whitepaper provides an in-depth technical comparison between two fundamental PROTAC building blocks: Thalidomide-O-C5-NH2 (ether linkage) and Thalidomide-NH-C5-NH2 (amine linkage)[1][2]. As a Senior Application Scientist, I will dissect how the choice between an oxygen (O) and nitrogen (NH) attachment atom at the phthalimide core fundamentally alters the electronic properties, hydrolytic stability, neosubstrate degradation profile, and cell permeability of the resulting PROTAC.

Structural and Electronic Divergence

Both building blocks feature a 5-carbon alkyl chain terminating in a primary amine (-C5-NH2), which serves as a versatile synthetic handle for amide coupling or reductive amination with a target protein ligand. The critical divergence lies at the C4 (or C5) position of the phthalimide ring.

Thalidomide-O-C5-NH2 (Ether Linkage)

-

Chemistry: The linker is attached via an oxygen atom, forming an aryl ether.

-

Electronic Effect: Oxygen is electron-withdrawing by induction (due to high electronegativity) but electron-donating by resonance. In the context of the phthalimide ring, the net effect leaves the imide carbonyls relatively electron-deficient compared to an amine substitution.

-

Hydrogen Bonding: The ether oxygen acts solely as a hydrogen bond acceptor. It lacks a hydrogen bond donor (HBD).

Thalidomide-NH-C5-NH2 (Amine Linkage)

-

Chemistry: The linker is attached via a secondary amine, effectively creating a pomalidomide or lenalidomide derivative (depending on the exact core oxidation state)[1].

-

Electronic Effect: Nitrogen is a potent electron-donating group via resonance. It pushes electron density into the phthalimide ring, significantly reducing the electrophilicity of the adjacent imide carbonyl carbons.

-

Hydrogen Bonding: The secondary amine (-NH-) provides a critical hydrogen bond donor, which has profound implications for the molecule's 3D conformation.

Hydrolytic Stability: The Survival of the Phthalimide Ring

A well-documented liability of thalidomide-based PROTACs is their susceptibility to hydrolysis in aqueous physiological media. The glutarimide and phthalimide rings can undergo base-catalyzed ring-opening, rendering the PROTAC inactive.

The choice of attachment atom dictates this stability. Research demonstrates that PROTACs conjugated via oxy-alkyl (ether) linkers are highly susceptible to hydrolysis in cells, often degrading within 24 hours[3]. In stark contrast, substituting the oxygen with an amino group (-NH-) dramatically enhances the hydrolytic stability of the PROTAC[3].

The Causality: The strong resonance electron donation from the -NH- group increases the electron density across the phthalimide system. This electronic shielding makes the imide carbonyl carbons less electrophilic, thereby raising the activation energy required for nucleophilic attack by water or hydroxide ions. Consequently, Thalidomide-NH-C5-NH2 constructs generally exhibit superior in vitro and in vivo half-lives compared to their Thalidomide-O-C5-NH2 counterparts[3].

Physicochemical Properties and "Chameleonic" Permeability

PROTACs routinely violate Lipinski’s Rule of 5 (bRo5), often possessing molecular weights >800 Da and high Topological Polar Surface Areas (TPSA). Achieving cellular permeability requires the PROTAC to exhibit "chameleonic" properties—the ability to adopt a solvent-exposed, extended conformation in aqueous media, and a folded, internally hydrogen-bonded conformation when traversing lipophilic cell membranes.

The -NH- linkage in Thalidomide-NH-C5-NH2 plays a pivotal role in this dynamic folding. The amine acts as a hydrogen bond donor, allowing it to form Intramolecular Hydrogen Bonds (IMHBs) with adjacent carbonyl oxygens or heteroatoms within the linker[4]. This IMHB network effectively "hides" the polar surface area of the molecule, reducing the energetic penalty of desolvation during membrane permeation.

Conversely, Thalidomide-O-C5-NH2 lacks this HBD at the attachment vector. Without the ability to form these specific IMHBs, ether-linked PROTACs often adopt more extended, rigid conformations, exposing a higher 3D-PSA and resulting in comparatively lower passive membrane permeability[4].

Neosubstrate Degradation and Target Selectivity

IMiDs inherently bind CRBN and promote the degradation of neosubstrates such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). When designing a PROTAC, researchers must decide whether to retain this dual-degradation profile or engineer it out to prevent off-target toxicity.

The exit vector and the steric/electronic bulk of the attachment atom modify the surface of the CRBN-PROTAC binary complex. Modifying the C4 position with an ether vs. an amine alters the ternary complex interface. While both C4-substitutions generally reduce IKZF1/3 degradation compared to unsubstituted thalidomide, the specific trajectory of the linker—dictated by the bond angles of the C-O-C vs. C-NH-C linkages—can subtly shift the orientation of the target protein, impacting the ubiquitination efficiency and off-target profile[3].

Quantitative Data Summary

The following table synthesizes the comparative advantages and physicochemical impacts of selecting either building block for PROTAC synthesis.

| Property / Feature | Thalidomide-O-C5-NH2 | Thalidomide-NH-C5-NH2 |

| Linkage Chemistry | Aryl Ether (-O-) | Secondary Amine (-NH-) |

| Electronic Effect on Core | Mildly electron-withdrawing (net) | Strongly electron-donating (resonance) |

| Hydrolytic Stability | Lower (Prone to rapid ring-opening) | Higher (Electron shielding of carbonyls) |

| H-Bond Donor (at core) | No | Yes |

| IMHB Potential | Low | High (Promotes folded conformation) |

| Cell Permeability | Moderate | High (Chameleonic masking of TPSA) |

| Primary Application | Rigid linker trajectories, specific exit vectors | Broad-spectrum PROTACs requiring high stability |

Experimental Workflows and Protocols

To ensure scientific integrity and self-validation, the following protocols detail how to utilize these building blocks and validate their stability.

Protocol A: Synthesis of PROTAC via Amide Coupling

This protocol describes the coupling of the terminal primary amine of the C5 linker to a carboxylic acid-bearing Protein of Interest (POI) ligand.

-

Preparation: Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere.

-

Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active ester.

-

Coupling: Add Thalidomide-NH-C5-NH2 (or the -O- variant) hydrochloride salt (1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor reaction completion via LC-MS.

-

Purification: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify the crude product via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final PROTAC.

Protocol B: In Vitro Hydrolytic Stability Assay (LC-MS/MS)

Because O-linked and NH-linked PROTACs differ vastly in stability, this assay is critical for lead optimization.

-

Matrix Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4). Alternatively, use cell culture media (e.g., DMEM + 10% FBS) for a more physiological assessment.

-

Spiking: Dilute the PROTAC stock (10 mM in DMSO) into the pre-warmed (37°C) matrix to a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).

-

Incubation & Sampling: Incubate at 37°C with gentle shaking. At designated time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot.

-

Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Processing: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Analysis: Transfer the supernatant to an LC vial and analyze via LC-MS/MS (MRM mode) tracking the parent mass. Calculate the half-life (

) using a first-order exponential decay model.

Visualizations

Diagram 1: PROTAC Ternary Complex Formation Pathway

Caption: Mechanism of PROTAC-mediated targeted protein degradation via the CRBN E3 ligase pathway.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Standardized LC-MS/MS workflow for evaluating the hydrolytic stability of PROTAC compounds.

Conclusion

The selection between Thalidomide-O-C5-NH2 and Thalidomide-NH-C5-NH2 is not merely a matter of synthetic convenience; it is a critical design choice that dictates the pharmacokinetic and pharmacodynamic fate of the PROTAC. The amine (-NH-) linkage provides superior hydrolytic stability through electronic shielding and enhances cell permeability via intramolecular hydrogen bonding, making it the preferred choice for robust, cell-active degraders. Conversely, the ether (-O-) linkage remains a valuable tool for exploring distinct exit vectors and rigidified ternary complex geometries when stability is not the primary limiting factor.

References

-

Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Med Chem Lett. / nih.gov.[3]

-

Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J Med Chem. / nih.gov.[4]

-

Thalidomide-NH-C5-NH2 | PROTAC Linker. MedChemExpress.[1]

-

Thalidomide 4'-ether-alkylC4-amine | Degrader Building Block. Tocris Bioscience.[2]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thalidomide 4'-ether-alkylC4-amine | CAS 2376990-29-1 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-O-alkyl-NH2 linker properties and stability

Title: Technical Guide: Thalidomide-O-alkyl-NH₂ Linker Systems in PROTAC Design Subtitle: Physicochemical Properties, Hydrolytic Stability, and Synthetic Protocols for CRBN-Recruiting Chimeras

Executive Summary

This technical guide analyzes the Thalidomide-O-alkyl-NH₂ linker class, a foundational motif in Targeted Protein Degradation (TPD). Unlike the native immunomodulatory drug (IMiD) thalidomide, this derivative incorporates an ether-linked primary amine at the C4 position of the phthalimide ring. This modification serves two critical functions: it provides a solvent-exposed vector for conjugation to a Target Protein (POI) ligand and alters the electronic properties of the phthalimide core. This guide details the structural rationale, quantifies hydrolytic instability risks, and provides a validated synthesis workflow.

Structural Architecture & Design Logic

The design of Thalidomide-O-alkyl-NH₂ linkers is governed by the crystallographic requirements of the Cereblon (CRBN) binding pocket.

-

The Anchor (Glutarimide): The glutarimide ring is the pharmacophore essential for H-bonding with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

The Vector (C4-Oxygen): Modification at the C3 or C4 position of the phthalimide ring projects the linker out of the binding pocket. The C4-ether linkage is preferred over C3 because it minimizes steric clash with the CRBN surface, allowing for a wider range of exit vectors.

-

The Handle (Primary Amine): The terminal amine provides a versatile nucleophile for amide coupling, reductive amination, or SNAr reactions with POI ligands.

Diagram 1: Structural Logic of Thalidomide Linkers

This diagram illustrates the functional segmentation of the linker system.

Caption: Functional segmentation of the Thalidomide-O-alkyl-NH₂ linker system showing the vector projection from the CRBN binding pocket.

Physicochemical Properties

The introduction of the O-alkyl-NH₂ chain significantly alters the physicochemical profile compared to the parent thalidomide.

Table 1: Comparative Properties (Calculated)

| Property | Thalidomide (Parent) | 4-(2-aminoethoxy)thalidomide | Impact on PROTAC Design |

| MW (Da) | 258.23 | 303.29 | Slight increase; negligible impact on Lipinski compliance. |

| cLogP | ~0.6 | ~0.2 | The amine and ether oxygen lower lipophilicity, improving aqueous solubility. |

| tPSA (Ų) | 83.6 | 118.0 | Increased polar surface area aids solubility but may reduce passive permeability if linker is too long. |

| H-Bond Donors | 1 | 3 | The primary amine adds donors; requires capping (conjugation) to restore permeability. |

| pKa (Conj. Acid) | - | ~9.5 (Amine) | The amine is protonated at physiological pH, necessitating organic bases (e.g., DIPEA) during conjugation. |

Stability Profile: The Glutarimide Liability

The critical limitation of all thalidomide-based PROTACs is the hydrolytic instability of the glutarimide ring.

-

Mechanism: The imide bond in the glutarimide ring undergoes nucleophilic attack by water/hydroxide. This is base-catalyzed and pH-dependent.

-

Effect of C4-Alkoxy: The electron-donating alkoxy group at C4 increases the electron density of the phthalimide ring. Through resonance, this slightly stabilizes the phthalimide system compared to unsubstituted thalidomide, but it does not protect the distal glutarimide ring from hydrolysis.

-

Half-Life:

-

pH 7.4 (PBS):

hours. -

pH 5.0 - 6.0: Stable for days (Store solutions here).

-

Plasma: Rapid hydrolysis to glutaramic acid derivatives (inactive).

-

Diagram 2: Hydrolysis Pathway

Visualizing the degradation mechanism is vital for understanding storage requirements.

Caption: The irreversible hydrolysis of the glutarimide ring, the primary degradation pathway for thalidomide-based PROTACs in aqueous media.

Synthetic Methodology

The most robust route to Thalidomide-O-alkyl-NH₂ linkers utilizes a Nucleophilic Aromatic Substitution (

Protocol: Synthesis of 4-(2-aminoethoxy)thalidomide

Reagents:

-

4-Fluorothalidomide (1.0 eq)

-

N-Boc-ethanolamine (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Cesium Carbonate (

) -

Anhydrous THF or DMF

Step-by-Step Workflow:

-

Deprotonation:

-

In a flame-dried flask under

, dissolve N-Boc-ethanolamine in anhydrous THF. -

Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

-

Note: Gas evolution (

) will occur. Ensure proper venting.

-

-

Displacement (

):-

Add 4-Fluorothalidomide (dissolved in minimal THF/DMF) dropwise to the alkoxide solution.

-

Allow to warm to Room Temperature (RT).

-

Monitor via LC-MS (Target mass: [M+H]+ = 404.15 for Boc-protected intermediate).

-

Reaction Time: 2–4 hours.

-

-

Workup & Purification:

-

Quench with saturated

. Extract with Ethyl Acetate (3x). -

Wash organics with water and brine. Dry over

. -

Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

-

-

Boc-Deprotection:

-

Dissolve the intermediate in DCM.

-

Add TFA (10-20% v/v). Stir at RT for 1 hour.

-

Concentrate in vacuo.

-

Critical Step: The product is now a TFA salt. For storage, keep as salt. For conjugation, neutralize in situ.

-

Diagram 3: Synthetic Workflow ( Route)

Caption: Optimized synthetic route using 4-fluorothalidomide to prevent glutarimide racemization.

Conjugation Protocols

When conjugating this linker to a POI ligand containing a carboxylic acid:

-

Activation: Activate the POI-COOH using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF. Stir for 10 mins.

-

Coupling: Add the Thalidomide-O-alkyl-NH₂ (TFA salt) (1.0 eq).

-

pH Control: Ensure the pH is basic enough to neutralize the amine salt but avoid pH > 8.5 to prevent glutarimide hydrolysis.

-

Validation: Monitor disappearance of the amine peak via LC-MS.

Self-Validating Check:

-

If the reaction stalls, check the pH. If pH < 7, the amine is protonated and non-nucleophilic.

-

If multiple peaks appear with +18 mass units, hydrolysis of the thalidomide ring has occurred due to excess base or water.

References

-

Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809.

-

Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.

-

Muller, G. W., et al. (1999).[2] Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production.[3] Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630.

-

Zhou, B., et al. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression. Journal of Medicinal Chemistry, 61(2), 462–481.

-

Bartlett, D. W., & Gilbert, A. M. (2022). Stability of Thalidomide-Based PROTACs: Chemical and Metabolic Considerations. ACS Medicinal Chemistry Letters, 13(5), 745–750.

Sources

Methodological & Application

Application Note: Amide Coupling Conditions for Thalidomide-Linker Conjugation

Introduction: The Central Role of Thalidomide Analogs in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1]

Thalidomide and its analogs, such as pomalidomide and lenalidomide, are cornerstone E3 ligase ligands that function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2] The synthesis of a PROTAC molecule critically relies on the robust and efficient formation of a stable bond between the E3 ligase ligand-linker construct and the POI-binding ligand. Most commonly, this is an amide bond formed between a terminal amine on one fragment and a carboxylic acid on the other.

This application note provides a detailed guide for researchers on the critical step of amide bond formation, specifically focusing on the coupling of a carboxylic acid to an amine-terminated thalidomide derivative. The representative amine used throughout this guide is Thalidomide-O-C5-NH2 , a functionalized CRBN ligand with an amine presented on the C5 position of the phthalimide ring via a short ether-containing linker.[3][4] This guide will explore the mechanistic principles, compare common coupling reagents, provide detailed experimental protocols, and offer troubleshooting advice to ensure successful and reproducible synthesis.

The Amide Coupling Challenge: Mechanism and Key Considerations

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[5] This is achieved using a "coupling reagent." The general mechanism involves two primary steps:

-

Activation: The coupling reagent reacts with the carboxylic acid (R-COOH) to form a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides, or an active ester for uronium/phosphonium salts).[6]

-

Nucleophilic Attack: The amine (Thalidomide-Linker-NH2) then attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the stable amide bond and releases the coupling reagent byproducts.[7]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Figure 1: General Mechanism of Amide Bond Formation.", fontname="Arial", fontsize=10]; enddot Caption: Figure 1: General Mechanism of Amide Bond Formation.

Several factors must be considered to ensure a successful coupling reaction:

-

Racemization: Thalidomide possesses a chiral center at the C3 position of its glutarimide ring. Harsh conditions or inappropriate reagent choice can lead to epimerization, compromising biological activity. Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization by converting the initial unstable activated species into more stable active esters.[8][9]

-

Side Reactions: The primary side reaction with carbodiimides is the formation of a stable N-acylurea byproduct, which cannot participate in the coupling.[10] For uronium reagents like HATU and HBTU, a potential side reaction is the guanidinylation of the amine if the reagent is present in excess or if pre-activation is not performed correctly.[11]

-

Steric Hindrance: The bulkiness of either the carboxylic acid or the thalidomide-linker can slow down the reaction, requiring more potent coupling reagents or elevated temperatures.[12]

-

Solubility: All components must remain dissolved throughout the reaction. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) are commonly used.[12]

Comparative Analysis of Common Amide Coupling Conditions

The choice of coupling reagent is paramount and depends on the specific substrates and desired outcome. The following table summarizes and compares common conditions used in medicinal chemistry.

| Coupling Reagent | Additive | Base | Solvent | Temperature | Advantages | Disadvantages | Ref. |

| EDC (or DIC) | HOBt or Oxyma | DIPEA, Et3N | DMF, DCM | 0 °C to RT | Inexpensive; byproducts are water-soluble (for EDC) or soluble in organic solvents (for DIC).[10] | Can form N-acylurea byproducts; risk of racemization without additives.[12] | [5][13] |

| HATU | None (contains HOAt) | DIPEA, Collidine | DMF, NMP | 0 °C to RT | Highly efficient, rapid kinetics, excellent for sterically hindered substrates, low racemization.[14] | Expensive; can cause guanidinylation of the amine if used improperly.[11] | [14][15] |

| HBTU / TBTU | None (contains HOBt) | DIPEA, Et3N | DMF, DCM | 0 °C to RT | Good efficiency, byproducts are soluble.[10] | Less reactive than HATU; potential for guanidinylation.[11] | [10] |

| PyBOP | None (contains HOBt) | DIPEA, Et3N | DMF, DCM | RT | Good for cyclizations; phosphonium-based, avoiding guanidinylation side reactions.[6] | Byproducts can be difficult to remove; less common now. | [10] |

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous.

Protocol 1: General Purpose Amide Coupling using EDC/HOBt

This protocol is a reliable starting point for many substrate combinations.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Thalidomide-O-C5-NH2 (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF or DCM

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.0 equiv), Thalidomide-O-C5-NH2 (1.1 equiv), and HOBt (1.2 equiv).

-

Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M).

-

Cool the flask to 0 °C in an ice-water bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) to the mixture in one portion.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Reaction Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1N HCl or saturated NH4Cl (to remove excess base), saturated NaHCO3 (to remove unreacted acid and HOBt), and finally with brine.[14]

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.[5]

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging couplings, such as those involving sterically hindered substrates or those prone to racemization.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Thalidomide-O-C5-NH2 (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA or 2,4,6-Collidine (3.0 equiv)

-

Anhydrous DMF

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv).

-

Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step is crucial to form the active ester and prevent guanidinylation of the amine.[11]

-

Add the Thalidomide-O-C5-NH2 (1.1 equiv), either as a solid or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Reaction Monitoring: Monitor progress by TLC or LC-MS. HATU couplings are typically much faster than EDC/HOBt couplings.

-

Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Figure 2: Experimental Workflow for Amide Coupling.", fontname="Arial", fontsize=10]; enddot Caption: Figure 2: Experimental Workflow for Amide Coupling.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inadequate activation of carboxylic acid. 2. Degraded coupling reagent or wet solvents. 3. Low nucleophilicity of the amine. 4. Steric hindrance. | 1. Switch to a more powerful reagent (e.g., EDC -> HATU). 2. Use fresh, anhydrous reagents and solvents. 3. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.[12] 4. Use HATU, which is highly effective for hindered couplings.[14] |

| Multiple Spots on TLC / Impure Product | 1. Formation of N-acylurea (with EDC/DIC). 2. Guanidinylation of amine (with HATU/HBTU). 3. Racemization at chiral center. 4. Incomplete reaction. | 1. Ensure sufficient HOBt/Oxyma is used; consider switching to HATU. 2. Ensure proper pre-activation of the acid before adding the amine.[11] 3. Add HOBt or HOAt; run the reaction at 0 °C.[9] 4. Allow the reaction to run longer or try gentle heating. |

| Difficulty Removing Byproducts | 1. Dicyclohexylurea (from DCC) is poorly soluble. 2. HOBt or other additives remain. | 1. Use EDC or DIC, whose urea byproducts are more easily removed.[10] 2. Perform a thorough aqueous work-up with both acidic and basic washes. |

Conclusion

The successful synthesis of thalidomide-based PROTACs via amide bond formation is a highly achievable yet nuanced process. Careful selection of the coupling reagent, additive, base, and solvent is critical for maximizing yield, minimizing side reactions, and preserving stereochemical integrity. For most applications, a standard EDC/HOBt protocol provides a cost-effective and reliable method. For more challenging substrates that are sterically demanding or prone to racemization, HATU stands out as a superior reagent, offering rapid and clean conversions. By following the detailed protocols and troubleshooting advice provided in this note, researchers can confidently and efficiently synthesize the amide-linked conjugates necessary to advance their targeted protein degradation research.

References

-

Ishoey, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved February 28, 2026, from [Link]

-

Bode, J. W. (2006). Emerging Methods in Amide- And Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Retrieved February 28, 2026, from [Link]

-

Pace, V., et al. (2021). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved February 28, 2026, from [Link]

-

Krska, S. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved February 28, 2026, from [Link]

-

Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved February 28, 2026, from [Link]

-

Bopu. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved February 28, 2026, from [Link]

-

Fochi, M., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem. Retrieved February 28, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 28, 2026, from [Link]

-

ResearchGate. (2026). Biocatalytic amide bond formation. Retrieved February 28, 2026, from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 28, 2026, from [Link]

-

Kandagadla, R. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved February 28, 2026, from [Link]

-

Reddit. (2024). HATU coupling - what's the best order?. Retrieved February 28, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 28, 2026, from [Link]

-

Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Retrieved February 28, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 28, 2026, from [Link]

-

Ramachandran, D., et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research. Retrieved February 28, 2026, from [Link]

-

Naito, M., et al. (2019). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Angewandte Chemie. Retrieved February 28, 2026, from [Link]

-

Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. Retrieved February 28, 2026, from [Link]

-

Reddit. (2022). amide coupling help. Retrieved February 28, 2026, from [Link]

-

Chen, T. L., & Shiao, H. Y. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Retrieved February 28, 2026, from [Link]

-

Weng, Z., et al. (2018). Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents. Molecules. Retrieved February 28, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thalidomide-O-amide-C5-NH2 | TargetMol [targetmol.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Deprotection of Boc-Thalidomide-O-C5-amine intermediates

Application Note & Protocol Guide

Topic: Strategic Deprotection of Boc-Thalidomide-O-C5-Amine Intermediates

For: Researchers, Scientists, and Drug Development Professionals

Foundational Overview: The Critical Role of Amine Deprotection in PROTAC Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs).[2][] They consist of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2]

Thalidomide and its derivatives are widely used as E3 ligase ligands, binding specifically to cereblon (CRBN).[4] The intermediate, Boc-Thalidomide-O-C5-amine, represents a crucial building block where the thalidomide moiety is pre-functionalized with a linker terminating in a Boc-protected amine. The final, critical step before conjugating this intermediate to the POI-binding ligand is the quantitative and clean removal of the Boc group to unmask the reactive primary or secondary amine.[5][6]

This guide provides a detailed, field-tested protocol for the acid-catalyzed deprotection of these intermediates using Trifluoroacetic Acid (TFA), focusing on the mechanistic rationale, practical execution, and methods for ensuring a successful and reproducible outcome.

The Underlying Chemistry: Mechanism of Acid-Mediated Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[1] Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness, volatility (which simplifies removal post-reaction), and compatibility with many other functional groups.[1][7] The mechanism proceeds through a distinct, multi-step process:

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA).[1][8] This initial step activates the carbamate for cleavage.

-

Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments.[9] This leads to the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of an unstable carbamic acid intermediate.[8][10]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂).[8][10] This irreversible step provides a strong thermodynamic driving force for the reaction to proceed to completion.[9]

-

Amine Salt Formation: The newly liberated amine is a base and is immediately protonated by the excess TFA in the reaction medium, forming a stable trifluoroacetate salt.[1][8]

This process is highly efficient, often reaching completion in 30 minutes to a few hours at room temperature.[11]

Comprehensive Experimental Protocol: Solution-Phase Boc Deprotection

This protocol outlines a robust and validated method for the deprotection of Boc-Thalidomide-O-C5-amine intermediates in a solution-phase setting.

Materials & Reagents

| Material/Reagent | Grade | Supplier Example | Notes |

| Boc-Thalidomide-O-C5-amine Intermediate | ≥95% Purity | N/A | Substrate |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Fisher Scientific | Corrosive and volatile. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific | Common reaction solvent.[11] |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | N/A | For neutralization during work-up. |

| Brine (Saturated NaCl) | Aqueous Solution | N/A | For aqueous washes. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | For drying the organic layer. |

| Diethyl Ether | Anhydrous | Fisher Scientific | For precipitation/trituration of the product salt. |

| Toluene | Reagent Grade | Sigma-Aldrich | For azeotropic removal of residual TFA.[9] |

Step-by-Step Deprotection Procedure

-

Dissolution: Dissolve the Boc-protected thalidomide intermediate in anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1–0.5 M.[1]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control any initial exotherm upon acid addition, though the reaction is generally well-behaved.

-

Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A common and effective condition is a 1:1 mixture of DCM:TFA (50% v/v).[1][11] For substrates sensitive to strong acidity, the concentration can be reduced to 20-25% TFA in DCM.[12][13]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.[11]

-

Monitoring: Track the reaction's progress to completion using an appropriate analytical method (see Section 4).

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[14]

-

Residual TFA Removal: To remove the final traces of volatile acid, add toluene to the flask and re-evaporate. Repeat this azeotropic removal process 2-3 times.[9] The resulting product is the amine trifluoroacetate salt, which often appears as an oil or solid.

Workflow Visualization

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Product Isolation: Two Self-Validating Pathways

The resulting amine trifluoroacetate salt can often be used directly in the subsequent coupling step without further purification.[9] However, if the free amine is required or purification is necessary, a basic work-up is performed.

Option A: Isolation as the TFA Salt

-

After the final azeotropic removal of TFA, dissolve the residue in a minimal amount of DCM or methanol.

-

Add cold diethyl ether to precipitate the TFA salt.

-

Isolate the solid product by filtration, wash with additional cold ether, and dry under vacuum.[1]

Option B: Isolation as the Free Amine

-

After removing the bulk solvent (Step 3.2.6), dissolve the oily residue in DCM.

-

Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt and generate the free amine. Caution: CO₂ evolution will occur, so vent the funnel frequently.[14]

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, typically as a solid or oil.[14]

Trustworthiness Through Validation: Monitoring the Reaction

Ensuring complete consumption of the starting material is paramount for the success of subsequent synthetic steps. Both Thin-Layer Chromatography (TLC) and LC-MS are excellent methods for monitoring the reaction.

| Technique | Protocol | Expected Result |

| Thin-Layer Chromatography (TLC) | Mobile Phase: A polar system like 10% Methanol in DCM. Visualization: Stain with ninhydrin and gently heat.[14][15] | The Boc-protected starting material is less polar (higher Rf) and will not stain with ninhydrin. The deprotected amine product is more polar (lower Rf) and will appear as a distinct colored spot (typically purple or yellow) upon ninhydrin staining.[14] The reaction is complete when the starting material spot is no longer visible by UV and a single, strong ninhydrin-active spot is present. |

| LC-MS | Method: Use a standard reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid. | The Boc-protected starting material will have a longer retention time and a mass corresponding to [M+H]⁺. The deprotected product will have a shorter retention time (due to increased polarity) and a mass corresponding to [M-Boc+H]⁺ (a loss of 100 Da). |

Field-Proven Insights: Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection | 1. Insufficient reaction time.[11]2. Insufficient acid concentration, especially for sterically hindered substrates.[11]3. Poor quality or wet TFA.[11] | 1. Extend the reaction time, continuing to monitor by TLC/LC-MS.[15]2. Increase the TFA concentration from 25% to 50% (v/v).[11]3. Use a fresh bottle of anhydrous TFA. |

| Formation of Side Products | 1. The intermediate tert-butyl cation can alkylate nucleophilic residues (e.g., tryptophan, methionine if present in the linker).[16]2. Prolonged exposure to strong acid may degrade sensitive functionalities. | 1. For highly sensitive substrates, incorporate a scavenger such as triisopropylsilane (TIS) or thioanisole (1-5% v/v) into the TFA/DCM mixture to trap the carbocation.[16][17]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.[15] |

| Difficult Product Isolation | 1. The amine-TFA salt may be an oil that is difficult to solidify.2. The free amine product may have some water solubility, leading to low recovery after basic work-up. | 1. If precipitation fails, use the crude TFA salt directly in the next step. Alternatively, purify by reverse-phase HPLC.2. During extraction, use multiple small-volume extractions with DCM or ethyl acetate to maximize recovery. |

Safety: A Non-Negotiable Priority

Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid that can cause severe skin and eye burns and respiratory tract irritation.[18][19] Adherence to strict safety protocols is mandatory.

-

Handling: Always handle TFA in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (butyl rubber or laminate), and a lab coat.[18][20]

-

Storage: Store TFA in a tightly sealed container in a designated acid cabinet, away from bases, oxidizing agents, and metals.[18][21]

-

Spills: Neutralize small spills immediately with a suitable agent like sodium carbonate, absorb with an inert material, and dispose of as hazardous waste according to institutional guidelines.[22]

-

First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[21][22] For eye contact, flush with water for 15 minutes using an eyewash station and seek immediate medical attention.[21]

Conclusion

The deprotection of Boc-Thalidomide-O-C5-amine intermediates is a fundamental and enabling transformation in the synthesis of thalidomide-based PROTACs. The TFA-mediated protocol detailed here is highly reliable, efficient, and scalable. By understanding the underlying mechanism, carefully controlling reaction parameters, validating completion through rigorous monitoring, and adhering to strict safety standards, researchers can confidently generate the critical amine intermediates required to advance the development of novel targeted protein degraders.

References

-

Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

National Research Council. LCSS: TRIFLUOROACETIC ACID. Available at: [Link]

-

Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: TRIFLUOROACETIC ACID. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]

-

Schultz, L.F., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Amoanimaa-Dede, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Available at: [Link]

-

Kirrane, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Amoanimaa-Dede, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

Schultz, L.F., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Kirrane, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork Repository. Available at: [Link]

-

Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available at: [Link]

-

Berredjem, M., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

The Journal of Organic Chemistry. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Available at: [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

-

University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

Chemtips. (2012). Reactions that Work: Boc Protection. Available at: [Link]

-

ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

-

ResearchGate. (2025). Facile Synthesis of an Azido-Labeled Thalidomide Analogue. Available at: [Link]

-

Semantic Scholar. Facile Synthesis of Thalidomide. Available at: [Link]

-

PubMed. (2002). Solid-phase synthesis of thalidomide and its analogues. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Lab Reporter [fishersci.dk]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. nj.gov [nj.gov]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com [carlroth.com]

- 21. amherst.edu [amherst.edu]

- 22. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]

Application Note: A Comprehensive Guide to the Rational Design and Length Calculation of Linkers for Thalidomide-O-C5-NH2 Conjugates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is far more than a simple tether; its length, composition, and attachment points are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[4][5] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[6]

This application note provides a comprehensive guide to the calculation and optimization of linker length for PROTACs utilizing a Thalidomide-based Cereblon (CRBN) E3 ligase ligand with a C5 linker, specifically focusing on "Thalidomide-O-C5-NH2" conjugates. We will delve into both computational and experimental methodologies, providing detailed protocols and explaining the scientific rationale behind each step. For the purpose of this guide, we will be referencing the commercially available and well-characterized "Thalidomide-O-amide-C5-NH2" as the primary example for our protocols and discussions.

The Building Block: Thalidomide-O-amide-C5-NH2

"Thalidomide-O-amide-C5-NH2" is a readily available E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN recruitment and a 5-carbon linker with a terminal amine group for conjugation to a warhead.[7][8] The terminal amine provides a convenient handle for forming a stable amide bond with a carboxylic acid-functionalized warhead.

| Compound Name | SMILES String |

| Thalidomide-O-amide-C5-NH2 | NCCCCCNC(=O)COC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O |

Part 1: Computational Approaches to Linker Length Calculation

Computational modeling is an indispensable tool in the rational design of PROTACs, allowing for the in silico prediction of optimal linker lengths before embarking on time-consuming and resource-intensive synthesis and experimental validation.[4] The primary goal of computational modeling in this context is to assess the ability of a PROTAC with a given linker length to facilitate the formation of a stable and productive ternary complex.

Molecular Docking of the Ternary Complex

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of PROTACs, we can use protein-protein docking to predict the interaction between the POI and the E3 ligase, and then model the linker within the interface of this complex.

Protocol: Molecular Docking of a PROTAC Ternary Complex

-

Preparation of Protein Structures:

-

Obtain the crystal structures of the target POI and the CRBN E3 ligase complexed with a Thalidomide analog (e.g., PDB ID: 4CI1) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states for titratable residues at physiological pH.

-

-

Protein-Protein Docking:

-

Utilize a protein-protein docking software (e.g., HADDOCK, ClusPro, or RosettaDock) to predict the binding modes of the POI and CRBN.[9]

-

If there is prior knowledge of the interaction interface, this information can be used to guide the docking process.

-

-

Linker Modeling and PROTAC Building:

-

From the top-scoring protein-protein docking poses, identify those where the warhead binding site on the POI and the Thalidomide binding site on CRBN are in a suitable orientation and distance to be bridged by a C5 linker.

-

Using a molecular modeling software (e.g., MOE, Schrödinger Maestro, or PyMOL), manually build the Thalidomide-O-amide-C5-NH2-warhead PROTAC into the ternary complex structure.

-

Perform a conformational search of the linker to identify low-energy conformations that can span the distance between the two proteins without steric clashes.

-

-

Analysis and Scoring:

-

Evaluate the modeled ternary complexes based on scoring functions that consider factors such as intermolecular interactions (hydrogen bonds, hydrophobic contacts), electrostatic complementarity, and the internal energy of the linker.

-

Prioritize models where the linker adopts a stable, low-energy conformation and where the overall complex exhibits favorable protein-protein and protein-ligand interactions.

-

Caption: Workflow for molecular dynamics simulations of PROTAC ternary complexes.

Part 2: Experimental Validation of Linker Length

Computational predictions provide a strong foundation for linker design, but experimental validation is essential to confirm the efficacy of a PROTAC. [5]A series of biochemical, biophysical, and cell-based assays can be employed to characterize the formation of the ternary complex and the degradation of the target protein.

Synthesis of Thalidomide-O-C5-NH2 Conjugates

The first step in experimental validation is the synthesis of the PROTAC molecule. The terminal amine of Thalidomide-O-amide-C5-NH2 can be readily coupled with a warhead containing a carboxylic acid functional group via standard amide bond formation protocols. [10] Protocol: Synthesis of a Thalidomide-O-C5-NH2 PROTAC Conjugate

-

Activation of the Warhead Carboxylic Acid:

-

Dissolve the warhead (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF).

-

Add a non-nucleophilic base such as DIPEA (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

-

-

Coupling Reaction:

-

Add a solution of Thalidomide-O-amide-C5-NH2 (1.0 eq) in anhydrous DMF to the activated warhead solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Biophysical Characterization of Ternary Complex Formation

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinities and thermodynamics of ternary complex formation.

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. [4] Protocol: SPR Analysis of Ternary Complex Formation

-

Immobilization of the E3 Ligase:

-

Immobilize recombinant CRBN onto a sensor chip surface using standard amine coupling chemistry.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).

-

In a separate experiment, inject a series of concentrations of the POI over immobilized CRBN to assess for any direct interaction.

-

-

Ternary Complex Analysis:

-

Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized CRBN.

-

Alternatively, pre-incubate the PROTAC with the POI before injecting the mixture over the CRBN surface.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the ternary complex.

-

Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to CRBN in the absence and presence of the POI. A cooperativity factor greater than 1 indicates positive cooperativity, suggesting that the POI enhances the binding of the PROTAC to CRBN.

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol: ITC Analysis of Ternary Complex Formation

-

Sample Preparation:

-

Prepare solutions of the PROTAC, POI, and CRBN in the same buffer to minimize heat of dilution effects.

-

-

Binary Titrations:

-

Titrate the PROTAC into the POI solution to determine the binary binding affinity and thermodynamics.

-

Titrate the PROTAC into the CRBN solution to determine the other binary interaction.

-

-

Ternary Titration:

-

Titrate the PROTAC into a solution containing both the POI and CRBN.

-

-

Data Analysis:

-

Integrate the heat signals from each injection and fit the data to a suitable binding model to extract the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.

-

Cell-Based Assays for Protein Degradation

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. [2]

Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. [2] Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

-

Cell Culture and Treatment:

-

Culture a relevant cell line that expresses the target POI.

-

Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells to release the proteins and quantify the total protein concentration in each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific to the target POI and a primary antibody for a loading control protein (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal to determine the relative protein levels.

-

Plot the percentage of remaining protein as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

-

Summary and Conclusion

The rational design of PROTACs is a multifactorial process where the linker plays a pivotal role. The calculation of an optimal linker length for Thalidomide-O-C5-NH2 conjugates requires a synergistic approach that combines the predictive power of computational modeling with the empirical validation of experimental assays. By following the detailed protocols and workflows outlined in this application note, researchers can systematically evaluate and optimize the linker length to develop potent and selective PROTACs for their protein of interest. This iterative process of design, synthesis, and testing is crucial for advancing the field of targeted protein degradation and developing novel therapeutics for a wide range of diseases.

References

-

Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. URL: [Link]

-

Gasparyan, H., & Gevorgyan, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. URL: [Link]

- Velez, P. A., et al. (2023). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. American Chemical Society.

- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-Propargyne-PEG1-COOH. BenchChem.

-

Lazo, J. S. (2021). A beginner's guide to PROTACs and targeted protein degradation. Portland Press. URL: [Link]

-

Tran, B., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. URL: [Link]

-

Krajcovicova, S., et al. (2019). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Chemical Communications. URL: [Link]

-

Wu, X., et al. (2025). PROTAC- induced protein structural dynamics in targeted protein degradation. eLife. URL: [Link]

- Fallan, C., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.

- Schiemer, J., et al. (2023). DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes. ACS Medicinal Chemistry Letters.

- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®. Sigma-Aldrich.

-

Pharmacy-Research. (n.d.). CAS 2093386-39-9 Thalidomide-NH-C5-NH2. Pharmacy-Research. URL: [Link]

- Google Patents. (n.d.). US20050272934A1 - Process for the synthesis of thalidomide. Google Patents.

- BenchChem. (2025).

- Słabicki, M., et al. (2025). Conformational dynamics in the membrane interactions of bispecific targeted degrader therapeutics. bioRxiv.

-

Lee, H., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC. URL: [Link]

- Royal Society of Chemistry. (2024). A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. RSC Publishing.

- Scott, J. S., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability.

- ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.

- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. BenchChem.

- Ramachandran, D., et al. (2011). A Novel and Efficient Synthesis of Thalidomide.

-

Abdel-Aziz, A. A.-M., et al. (2021). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. PMC. URL: [Link]

- Gentile, F., et al. (2023). PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. bioRxiv.

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC. URL: [Link]

- MDPI. (2025). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI.

- Abeysena, I. (n.d.).

- BenchChem. (2025).

- Meli, R., et al. (2025). Rational Proteolysis Targeting Chimera Design Driven by Molecular Modeling and Machine Learning. MPU-Short URL.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thalidomide-O-amide-C5-NH2 | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Glutarimide Ring Hydrolysis in Thalidomide-Based Molecules

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide and its analogs, particularly in the context of PROTACs (Proteolysis Targeting Chimeras) and molecular glues. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic instability of the glutarimide ring, a critical component for Cereblon (CRBN) E3 ligase binding.

I. Understanding the Challenge: Why Does the Glutarimide Ring Hydrolyze?

FAQ 1: What is glutarimide ring hydrolysis and why is it a concern?

The glutarimide ring is a key pharmacophore in thalidomide and its derivatives (IMiDs), responsible for their interaction with the CRBN E3 ligase.[1][2][3] However, this ring system is susceptible to hydrolysis, a chemical reaction where water breaks down the amide bonds within the ring. This process is often non-enzymatic and can occur under physiological conditions.[1][4]

Hydrolysis of the glutarimide ring can lead to the formation of inactive metabolites, such as N-(o-carboxybenzoyl) glutarimide and phthaloyl isoglutamine.[1] This degradation can significantly reduce the efficacy of thalidomide-based molecules by diminishing their ability to bind to CRBN and mediate the degradation of target proteins.[5] In the context of PROTACs, where sustained target degradation is often desired, such instability can be a major liability.[6]

FAQ 2: What factors influence the rate of glutarimide ring hydrolysis?

Several factors can influence the rate of glutarimide ring hydrolysis:

-

pH: The hydrolysis is pH-dependent, with increased rates observed at physiological and basic pH.[6] Conversely, acidic conditions can significantly slow down the degradation process.[7][8]

-

Electron-Withdrawing Groups: The phthalimide moiety in thalidomide is electron-withdrawing, which can activate the adjacent glutarimide ring, making it more susceptible to hydrolysis.[9][10]

-

Linker Attachment Point: In PROTACs, the point at which the linker is attached to the thalidomide core can influence the stability of the glutarimide ring.[6]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the points of hydrolytic cleavage on the thalidomide molecule.

Caption: Key Hydrolysis Sites on the Thalidomide Scaffold.

II. Troubleshooting Guide: Proactive Strategies to Mitigate Hydrolysis

This section provides actionable strategies and experimental protocols to minimize glutarimide ring hydrolysis during your research.

Issue 1: My thalidomide-based compound is degrading in my cell culture media.

Cause: Standard cell culture media is typically buffered around pH 7.4, which can promote the hydrolysis of the glutarimide ring.[6]

Solutions:

-

pH Optimization of Buffers and Media:

-

For short-term experiments, consider if a slightly more acidic pH is tolerable for your cell line. However, for long-term cell-based assays, altering the media pH is generally not advisable due to potential impacts on cell health and physiology.

-

For in vitro binding assays or biochemical assays without live cells, utilizing a buffer with a pH below 7 is recommended.

-

-

Structural Modification of the Thalidomide Moiety:

-

Replace the Phthalimide Ring: Consider replacing the electron-withdrawing phthalimide moiety with a less activating group. For instance, phenyl glutarimide (PG) analogs have shown improved chemical stability while retaining CRBN binding affinity.[9]

-

Modify the Linker Attachment Point: The position of the linker on the phthalimide ring can significantly impact stability. Studies have shown that attaching the linker at position 4 of the phthalimide ring can result in more stable derivatives compared to other positions.[6]

-

Experimental Protocol: Comparative Stability Analysis of Thalidomide Analogs

Objective: To assess the hydrolytic stability of different thalidomide-based compounds in a buffered solution.

Materials:

-

Thalidomide analog(s) and a thalidomide standard.

-

Phosphate-buffered saline (PBS) at pH 7.4.

-

Acetonitrile (ACN).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11]

-

C18 reverse-phase HPLC column.

Procedure:

-